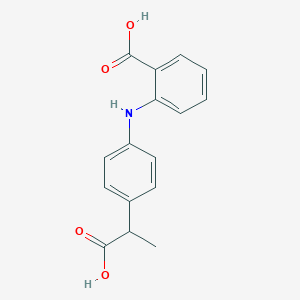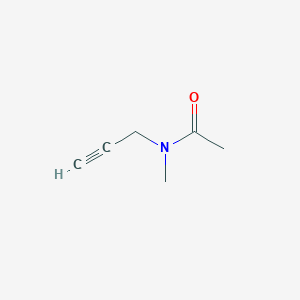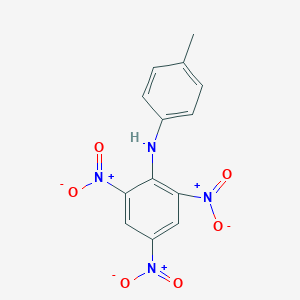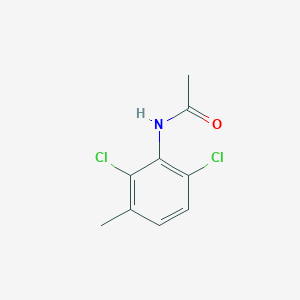
Semixylenol orange
Vue d'ensemble
Description
Semixylenol Orange, often abbreviated as SXO, is a metallochromic indicator of the sulfonphthalein nitrilodiacetate type. It is known for its ability to form complexes with various metal ions, including zirconium and zinc, which makes it a valuable reagent in analytical chemistry for the detection and quantification of these metals .
Synthesis Analysis
SXO is synthesized through a Mannich condensation reaction involving o-Cresol Red, iminodiacetic acid, and formaldehyde. This reaction yields SXO with an approximate 30% yield after a 10-hour batch procedure. The crude SXO product can be further purified using high-pressure liquid chromatography (HPLC), utilizing perchloric acid-acetone mixtures as the mobile phase and C(18)-bonded silica as the stationary phase .
Molecular Structure Analysis
The molecular structure of SXO is similar to that of Xylenol Orange (XO) but differs in the number of sulfonate groups present. The structure allows SXO to form complexes with metal ions, which can be analyzed spectrophotometrically. The absorption spectra of SXO and its complexes change with pH, which is useful for determining the formation constants of these complexes .
Chemical Reactions Analysis
SXO forms several complexes with metal ions, such as a 1:1 complex with Zn(II) and various complexes with zirconium(IV), including a 1:1 complex in 2M perchloric acid and a polymeric zirconium complex in 1M perchloric acid. The complexes exhibit different absorption maxima and molar absorptivities, which are essential for their spectrophotometric determination .
Physical and Chemical Properties Analysis
The physical and chemical properties of SXO are characterized by its basicity and the formation constants of its metal complexes. The acid formation constants and molar absorptivities of SXO can be determined by titration with sodium hydroxide and by measuring the absorption spectra over a wide pH range. The effect of ionic strength on the activity of SXO can also be studied. The purity of commercial SXO can be assessed by absorption spectroscopy, and the ionic structure of SXO can be compared with related compounds like Cresol Red and iminodiacetic acid .
SXO's ability to form complexes with metal ions is central to its use as a sensitive analytical reagent, particularly for the determination of zirconium. The average molar absorptivity of the SXO-zirconium complex is notably high, which contributes to the sensitivity of SXO as a reagent . The formation constants of zinc(II) complexes with SXO have been determined potentiometrically and spectrophotometrically, revealing the existence of multiple complex species in aqueous solution .
Applications De Recherche Scientifique
1. Analytical Reagent for Zirconium
Semixylenol orange has been identified as a sensitive analytical reagent for zirconium. A study by Olson and Margerum (1962) demonstrated that semixylenol orange forms several complexes with zirconium(IV), including a 1:1 complex in 2M perchloric acid, a polymeric zirconium complex in 1M perchloric acid, and another complex with a large excess of the indicator. This complex showed an extremely high molar absorptivity, highlighting its effectiveness as an analytical reagent for zirconium (Olson & Margerum, 1962).
2. Electrochemical Applications
Semixylenol orange has also been studied in the context of electrochemical applications. He et al. (2016) investigated the electrochemical degradation and decolorization of triphenylmethane dyexylenol orange on boron-doped diamond electrodes. Their research provides insights into the efficacy of semixylenol orange in electrochemical processes, particularly in the enhancement of COD and color removal in solutions (He et al., 2016).
3. Complexation Kinetics Studies
Further, the complexation kinetics of hydroxozirconium(IV) and hydroxohafnium(IV) with Semixylenol Orange were explored by Yamada, Yamauchi, and Murata (1995). Their research involved a stopped-flow technique to study the rate of formation of the complex, contributing to the understanding of the kinetic-catalytic method of analysis based on ligand-substitution reactions involving zirconium(IV) (Yamada, Yamauchi, & Murata, 1995).
4. Adsorptive Removal Studies
Mohammad et al. (2014) investigated the removal of xylenol orange from aqueous solutions using coal ash, highlighting the potential of semixylenol orange in adsorptive removal applications. Their findings suggest that coal ash can effectively remove significant amounts of xylenol orange from aqueous solutions (Mohammad et al., 2014).
Safety and Hazards
For safety and hazards information related to Semixylenol orange, it is recommended to refer to its Safety Data Sheet (SDS) .
Relevant Papers One of the relevant papers on Semixylenol orange is titled “Semixylenol Orange. A Sensitive Reagent for Zirconium” which discusses its use as a sensitive reagent for Zirconium .
Mécanisme D'action
Target of Action
Semixylenol Orange primarily targets various metal ions, particularly zinc and zirconium . These metal ions play crucial roles in numerous biochemical processes, including enzymatic reactions and signal transduction.
Mode of Action
Semixylenol Orange operates as a metallochromic indicator, forming complexes with its target metal ions . This complexation is a key aspect of its mode of action. For instance, it has been shown to form a 1:1 complex with zirconium in 2M perchloric acid.
Biochemical Pathways
The complexation of Semixylenol Orange with metal ions can influence various biochemical pathways. For instance, the formation of complexes with zinc and zirconium ions can affect the pathways these ions are involved in, such as enzymatic reactions where these ions serve as cofactors .
Pharmacokinetics
Its ability to form complexes with metal ions suggests that it may interact with biological systems in a manner dependent on the presence and concentration of these ions .
Result of Action
The primary result of Semixylenol Orange’s action is the formation of complexes with metal ions. This can be used for the testing and analysis of these ions, such as zinc and zirconium . The formation of these complexes can lead to changes in the color of the solution, which can be used as an indicator in various analytical applications .
Action Environment
The action of Semixylenol Orange can be influenced by various environmental factors. For instance, the pH of the solution can affect the complexation process . Additionally, the presence and concentration of the target metal ions in the environment will directly impact the efficacy of Semixylenol Orange .
Propriétés
IUPAC Name |
2-[carboxymethyl-[[2-hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenyl]methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO9S/c1-15-9-18(7-8-21(15)28)26(20-5-3-4-6-22(20)37(34,35)36-26)19-10-16(2)25(33)17(11-19)12-27(13-23(29)30)14-24(31)32/h3-11,28,33H,12-14H2,1-2H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGODTFKKGYRAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941002 | |
| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19329-67-0 | |
| Record name | Semi-xylenol orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism behind the high sensitivity of Semixylenol Orange as an analytical reagent for zirconium?
A1: Semixylenol Orange forms a highly stable complex with zirconium(IV) in acidic solutions. In particular, when Semixylenol Orange is in large excess, a complex with a 1:2 metal-to-ligand ratio forms in 1.02 M perchloric acid. This complex exhibits a high molar absorptivity of 59,000 at 535 nm, making it ideal for sensitive spectrophotometric detection of zirconium. []
Q2: How does the acidity of the solution affect the complexation of Semixylenol Orange with zirconium?
A2: The stoichiometry and structure of the zirconium-Semixylenol Orange complex are influenced by the solution's acidity. In 2M perchloric acid, a 1:1 complex forms, while in 1M perchloric acid, a polymeric zirconium complex dominates. [, ] This suggests that protonation of the Semixylenol Orange molecule at different pH levels influences its binding affinity and mode of interaction with zirconium ions.
Q3: Can you explain the "bound-ligand effect" observed in the reaction kinetics of Semixylenol Orange with zirconium and hafnium?
A3: Studies using stopped-flow techniques revealed that the complexation rate of both zirconium(IV) and hafnium(IV) with Semixylenol Orange is accelerated by the presence of bound hydroxide ions (OH-) on the metal center. [, ] This "bound-ligand effect" is attributed to the hydroxide ligand increasing the lability of the coordinated water molecules, making them easier to be replaced by Semixylenol Orange.
Q4: What insights have been gained from studying the kinetics of complexation between Semixylenol Orange and zirconium/hafnium?
A4: Kinetic studies have provided valuable information about the mechanism of ligand substitution in these metal complexes. By analyzing the rate constants for different reaction pathways, researchers have estimated the rate constants for the loss of coordinated water molecules from various hydroxo-complexes of zirconium and hafnium. [] These findings contribute to a better understanding of the reactivity and coordination chemistry of these metals.
Q5: Are there any potential applications of Semixylenol Orange beyond its use as an analytical reagent for zirconium?
A5: The kinetic studies highlighting the "bound-ligand effect" with Semixylenol Orange suggest potential applications in developing new kinetic-catalytic methods for analyzing zirconium. [] Further exploration of the coordination chemistry and reaction mechanisms involving Semixylenol Orange with other metal ions might reveal additional analytical or catalytic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




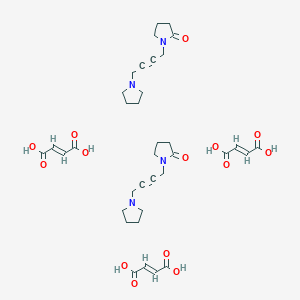



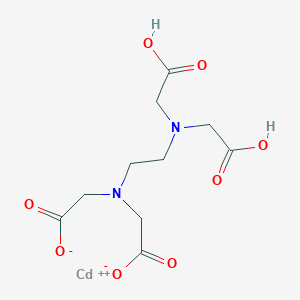
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
